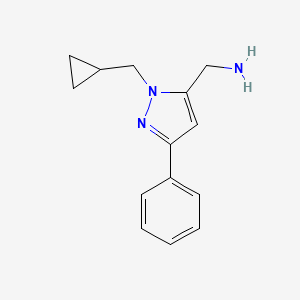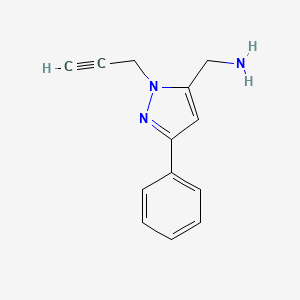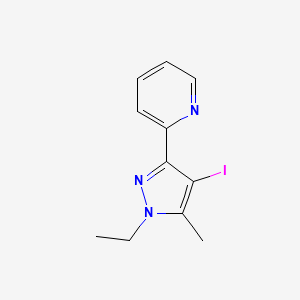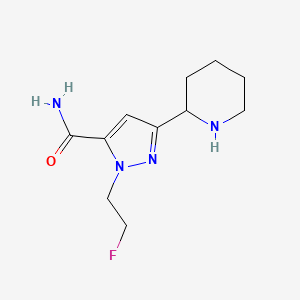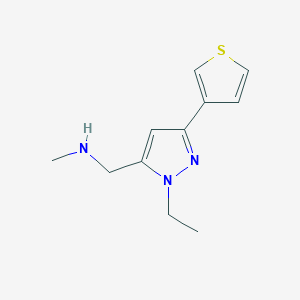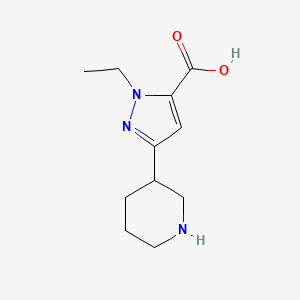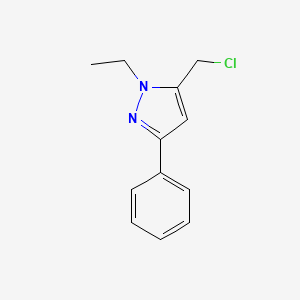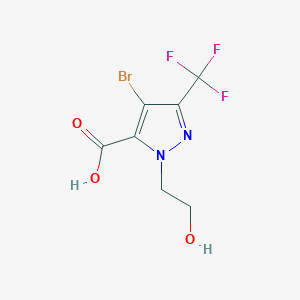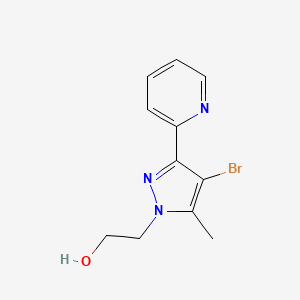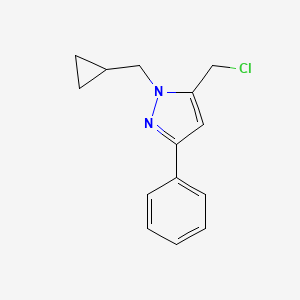![molecular formula C9H13ClN2S B1479713 3-(Chlormethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol CAS No. 2090371-16-5](/img/structure/B1479713.png)
3-(Chlormethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol
Übersicht
Beschreibung
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C9H13ClN2S and its molecular weight is 216.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grüne Synthese von Pyrazolen
Pyrazol-haltige Moleküle, wie beispielsweise “3-(Chlormethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol”, stehen aufgrund ihrer vielseitigen Anwendungen im Fokus der Chemiker . Sie werden unter Verwendung grüner Verfahren wie sonochemischer Verfahren, Mikrowellentechnologien, lösungsmittelfreier Bedingungen, grüner Lösungsmittel, heterogener Katalyse, insbesondere Nanokatalysatoren, und ionischer Flüssigkeiten synthetisiert .
CDK2-Inhibitoren zur Krebsbehandlung
Verbindungen mit den privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüsten, ähnlich wie “this compound”, wurden als neuartige CDK2-zielgerichtete Verbindungen konzipiert und synthetisiert . Die CDK2-Inhibition ist ein attraktives Ziel für die Krebsbehandlung, das Tumorzellen selektiv angreift .
Antiproliferative Aktivität gegen Krebszelllinien
Diese Verbindungen haben gegenüber MCF-7 und HCT-116 eine überlegene zytotoxische Aktivität mit einem IC50-Bereich von (45–97 nM) bzw. (6–99 nM) gezeigt, und eine moderate Aktivität gegenüber HepG-2 mit einem IC50-Bereich von (48–90 nM) im Vergleich zu Sorafenib .
Arzneimittelentwicklung
Pyrazolopyrimidine und verwandte heterocyclische Verbindungen haben ein breites Anwendungsspektrum in Medizin und Landwirtschaft . Ihre Fähigkeit, die strukturellen Merkmale biogener Purine nachzuahmen, macht sie zu vielversprechenden Kandidaten für die Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been used as fungicides . These fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), act on the succinate dehydrogenase, an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Sdhis, including some pyrazole derivatives, interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
As an sdhi, it is likely to affect the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
As an sdhi, it is likely to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHITYREVDPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



